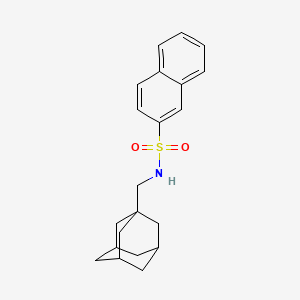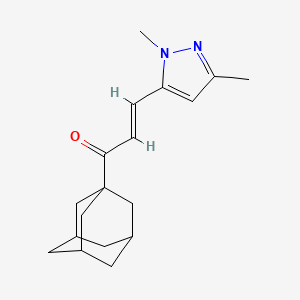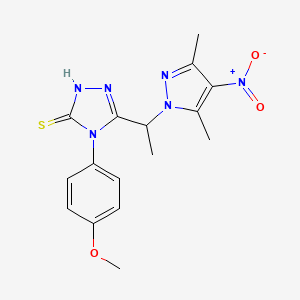![molecular formula C21H20ClNO4 B14928853 5-[(4-chloro-3-methylphenoxy)methyl]-N-[(4-methylbenzyl)oxy]furan-2-carboxamide](/img/structure/B14928853.png)
5-[(4-chloro-3-methylphenoxy)methyl]-N-[(4-methylbenzyl)oxy]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N-[(4-METHYLBENZYL)OXY]-2-FURAMIDE is a synthetic organic compound characterized by its complex molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N-[(4-METHYLBENZYL)OXY]-2-FURAMIDE typically involves multiple steps. The process begins with the preparation of intermediate compounds, such as 4-CHLORO-3-METHYLPHENOXYMETHYL and 4-METHYLBENZYL. These intermediates are then subjected to specific reaction conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N-[(4-METHYLBENZYL)OXY]-2-FURAMIDE undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N-[(4-METHYLBENZYL)OXY]-2-FURAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N-[(4-METHYLBENZYL)OXY]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(4-CHLORO-3-METHYLPHENOXY)METHYL]PHENYLBORONIC ACID: Shares a similar phenoxy structure but differs in its functional groups and overall molecular composition.
5-(4-CHLORO-3-METHYLPHENOXY)-2(3H)-PYRIMIDINONE: Another compound with a similar phenoxy group but with a different core structure.
Uniqueness
5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N-[(4-METHYLBENZYL)OXY]-2-FURAMIDE is unique due to its specific combination of functional groups and its potential applications across various scientific disciplines. Its distinct molecular structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C21H20ClNO4 |
|---|---|
Molekulargewicht |
385.8 g/mol |
IUPAC-Name |
5-[(4-chloro-3-methylphenoxy)methyl]-N-[(4-methylphenyl)methoxy]furan-2-carboxamide |
InChI |
InChI=1S/C21H20ClNO4/c1-14-3-5-16(6-4-14)12-26-23-21(24)20-10-8-18(27-20)13-25-17-7-9-19(22)15(2)11-17/h3-11H,12-13H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
XOTCDHRXKVVJIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CONC(=O)C2=CC=C(O2)COC3=CC(=C(C=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7Z)-3-[chloro(difluoro)methyl]-6-methyl-7-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14928779.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14928783.png)
![4-chloro-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B14928786.png)
![1-[(4-bromo-2-chlorophenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14928794.png)
![N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14928805.png)

![7-{[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14928825.png)

![(2E)-3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B14928832.png)
![N-tert-butyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B14928854.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14928862.png)
![6-bromo-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14928869.png)

![3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}propanehydrazide](/img/structure/B14928880.png)
